molecular formula C22H21F3N4O3S B607290 Eliapixant CAS No. 1948229-21-7

Eliapixant

Katalognummer B607290
CAS-Nummer: 1948229-21-7
Molekulargewicht: 478.49
InChI-Schlüssel: GTQPEQGDLVSFJO-CXAGYDPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eliapixant is a purinoreceptor antagonist.

Wissenschaftliche Forschungsanwendungen

  • Treatment of Refractory Chronic Cough : A study by Morice et al. (2021) revealed that Eliapixant, as a selective P2X3 receptor antagonist, significantly reduced cough frequency and severity in patients with refractory chronic cough. This confirms the viability of P2X3 antagonism as a therapeutic approach for this condition.

  • First-in-Human Study : Klein et al. (2022) conducted a first-in-human study investigating the tolerability, safety, and pharmacokinetics of Eliapixant. This study laid the groundwork for understanding how Eliapixant behaves in the human body, including its safety profile and absorption characteristics.

  • Treatment of Disorders Associated with Hypersensitive Nerve Fibers : Davenport et al. (2021) found that Eliapixant could be a novel approach for treating disorders associated with hypersensitive nerve fibers, including endometriosis and overactive bladder. Their research, published in Scientific Reports, highlights Eliapixant's potential in reducing inflammatory pain and neurogenic inflammation.

Eigenschaften

IUPAC Name

3-(5-methyl-1,3-thiazol-2-yl)-5-[(3R)-oxolan-3-yl]oxy-N-[(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3S/c1-12-8-26-20(33-12)15-5-14(6-18(7-15)32-17-3-4-31-11-17)19(30)29-13(2)16-9-27-21(28-10-16)22(23,24)25/h5-10,13,17H,3-4,11H2,1-2H3,(H,29,30)/t13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQPEQGDLVSFJO-CXAGYDPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C2=CC(=CC(=C2)OC3CCOC3)C(=O)NC(C)C4=CN=C(N=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(S1)C2=CC(=CC(=C2)O[C@@H]3CCOC3)C(=O)N[C@H](C)C4=CN=C(N=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eliapixant

CAS RN

1948229-21-7
Record name Eliapixant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1948229217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELIAPIXANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GH7E6347B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
127
Citations
A Morice, JA Smith, L McGarvey… - European …, 2021 - Eur Respiratory Soc
… received placebo for 2 weeks then eliapixant 10 mg for 1 week. In period B, patients received eliapixant 50, 200 and 750 mg twice … Here we report a phase 2a study of eliapixant in RCC. …
Number of citations: 59 erj.ersjournals.com
K Francke, N Chattopadhyay, S Klein… - European Journal of …, 2023 - Springer
… The potent, selective P2X3 receptor antagonist eliapixant (BAY 1817080) is under … -release eliapixant tablets, a novel formulation was needed. Accordingly, several novel eliapixant …
Number of citations: 1 link.springer.com
S Klein, I Gashaw, S Baumann, X Chang… - British Journal of …, 2022 - Wiley Online Library
… of eliapixant, including the effect of food and coadministration with a CYP3A inhibitor on eliapixant … dosing with eliapixant and concomitant itraconazole and eliapixant following food are …
Number of citations: 8 bpspubs.onlinelibrary.wiley.com
C Friedrich, K Francke, I Gashaw, C Scheerans… - Clinical …, 2022 - Springer
… We tested a new drug called eliapixant in 47 healthy men. Eliapixant reduces the excessive nerve signaling responsible for chronic cough. We looked for side effects of eliapixant and …
Number of citations: 9 link.springer.com
AJ Davenport, I Neagoe, N Bräuer, M Koch… - Scientific Reports, 2021 - nature.com
… , eliapixant (BAY 1817080), which is both highly potent and selective for P2X3 over other P2X subtypes in vitro, including P2X2/3. We show that eliapixant … To test whether eliapixant …
Number of citations: 28 www.nature.com
PV Dicpinigaitis, AH Morice, JA Smith, MR Sher… - Lung, 2023 - Springer
… eliapixant 25 mg (n = 75), 75 mg (n = 78), 150 mg (n = 80), or placebo (n = 77). A statistically significant dose–response signal with eliapixant … 65%) participants receiving eliapixant. The …
Number of citations: 3 link.springer.com
F Ewerton, F Cruz, M Kapp, S Klein, P Roehm… - European Urology …, 2023 - Elsevier
Background Effective, well-tolerated novel treatments for overactive bladder (OAB) are lacking. The P2X3 receptor antagonist eliapixant demonstrated potential to reduce OAB …
Number of citations: 4 www.sciencedirect.com
A Morice, JA Smith, L McGarvey, SS Birring, SM Parker… - research.birmingham.ac.uk
… In period A, patients received placebo for 2 weeks then eliapixant 10 mg for 1 week. In period B, patients received eliapixant 50, … Here we report a phase 2a study of eliapixant in RCC. …
Number of citations: 0 research.birmingham.ac.uk
P Dicpinigaitis, AH Morice, J Smith… - … CLINICAL TRIALS IN …, 2022 - atsjournals.org
… Eliapixant is a selective P2X3 receptor antagonist with … , Phase 2b study of eliapixant in patients with refractory chronic … analog scale), randomized to receive eliapixant 25, 75, or 150 mg …
Number of citations: 0 www.atsjournals.org
D Bouhassira, S Tesfaye, A Sarkar… - Pain, 2022 - journals.lww.com
… the selective P2X3 antagonist eliapixant in patients with diabetic … 1: 1 to 150 mg oral eliapixant twice daily or placebo for 8 … completed treatment, 67 in the eliapixant group and 68 in the …
Number of citations: 3 journals.lww.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.